Ethyl 2-(6-aminochroman-2-yl)acetate
Description
Properties
CAS No. |
181074-34-0 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 2-(6-amino-3,4-dihydro-2H-chromen-2-yl)acetate |
InChI |
InChI=1S/C13H17NO3/c1-2-16-13(15)8-11-5-3-9-7-10(14)4-6-12(9)17-11/h4,6-7,11H,2-3,5,8,14H2,1H3 |
InChI Key |
FOBRYDDFZKXCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC2=C(O1)C=CC(=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Bioactivity: Amino-substituted chroman derivatives (e.g., target compound) are hypothesized to exhibit enhanced CNS activity due to amine-mediated blood-brain barrier penetration. In contrast, nitro- or chloro-substituted analogs () may prioritize peripheral targets .
- Synthetic Accessibility: Chroman derivatives often require multi-step ring-closing strategies, whereas indazole or quinazolinone analogs benefit from modular heterocycle synthesis (e.g., cyclocondensation) .
- Stability: Sulfinyl and nitro groups () may confer oxidative instability compared to the amino group, which is more resistant to degradation .
Q & A
Q. What are the optimal laboratory methods for synthesizing Ethyl 2-(6-aminochroman-2-yl)acetate?
- Methodological Answer : Synthesis typically involves esterification of the chroman-2-yl acetic acid precursor with ethanol under acidic catalysis. Protecting group strategies, such as tert-butoxycarbonyl (Boc) for the amine group, can improve yield and purity. Reaction monitoring via thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases is recommended to track intermediates . Post-synthesis purification via column chromatography or recrystallization ensures product isolation.
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?
- Methodological Answer : 1H NMR analysis in deuterated chloroform (CDCl3) resolves key structural features:
- Chroman ring protons : Aromatic signals between δ 6.5–7.5 ppm (coupling patterns indicate substitution).
- Ethyl ester group : Triplet at δ 1.2–1.4 ppm (CH3) and quartet at δ 4.1–4.3 ppm (CH2).
- Acetate methylene : Singlet or multiplet near δ 3.5–4.0 ppm (CH2 adjacent to ester).
- Amine proton : Broad singlet at δ 1.5–2.5 ppm (if unprotected). Use DEPT or HSQC for unambiguous assignment .
Q. What crystallographic techniques are suitable for resolving the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXT for space-group determination and SHELXL for refinement) is standard. Key steps:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
- Refinement : Apply anisotropic displacement parameters and validate via R-factor convergence (<5%). For disordered regions, use PART or SUMP instructions in SHELXL .
Advanced Research Questions
Q. How can density functional theory (DFT) model the electronic properties of this compound?
- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute:
- HOMO-LUMO gaps : Predict reactivity and charge-transfer behavior.
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites.
- Correlation energy : Use the Colle-Salvetti formula adapted for density functionals to improve accuracy . Validate results against experimental UV-Vis or cyclic voltammetry data.
Q. How can researchers address discrepancies in crystallographic data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from twinning, disorder, or incorrect space-group assignment. Mitigation strategies:
- Twin refinement : Use TWIN/BASF commands in SHELXL for non-merohedral twinning.
- High-resolution data : Collect data to <0.8 Å resolution to resolve disorder.
- Validation tools : Check ADDSYM/PLATON for missed symmetry .
Q. What analytical approaches are effective for tracking reaction intermediates during synthesis?
- Methodological Answer : Combine GC-MS and TLC for real-time monitoring:
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Identify intermediates via NIST library matching of fragmentation patterns (e.g., m/z peaks for ester or chroman fragments) .
- TLC : Visualize under UV (254 nm) or stain with ninhydrin for amine detection .
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